molecular formula C4HBr2NO2S B1588099 2,5-Dibromo-3-nitrothiophene CAS No. 2160-51-2

2,5-Dibromo-3-nitrothiophene

Cat. No.: B1588099
CAS No.: 2160-51-2
M. Wt: 286.93 g/mol
InChI Key: HYJLCFYMHSSKHD-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-nitrothiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing one sulfur atom The compound has the molecular formula C₄HBr₂NO₂S and is characterized by the presence of two bromine atoms and one nitro group attached to the thiophene ring

Biochemical Analysis

Biochemical Properties

It is known that this compound can be used in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers . The corresponding amine(s) can be obtained by subsequent reduction .

Molecular Mechanism

It is known that this compound can participate in Pd catalyzed Stille coupling reactions

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of 2,5-Dibromo-3-nitrothiophene in laboratory settings . Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized . Future studies should aim to identify any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-nitrothiophene typically involves the bromination and nitration of thiophene derivatives. One common method is the direct bromination of thiophene using bromine in acetic acid or chloroform, followed by nitration using nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure selective substitution at the desired positions on the thiophene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been explored to achieve faster reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-nitrothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

    Substitution: Formation of various substituted thiophenes.

    Reduction: Formation of 2,5-dibromo-3-aminothiophene.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

Scientific Research Applications

2,5-Dibromo-3-nitrothiophene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Medicinal Chemistry: The compound is explored for its potential biological activities and as a precursor for drug development.

    Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 2,5-Dibromo-3-methylthiophene
  • 2,5-Dibromo-3-chlorothiophene
  • 2,5-Dibromo-3-aminothiophene

Comparison: 2,5-Dibromo-3-nitrothiophene is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and properties. Compared to 2,5-Dibromo-3-methylthiophene, the nitro group in this compound makes it more electron-deficient, enhancing its electrophilic character.

Properties

IUPAC Name

2,5-dibromo-3-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2NO2S/c5-3-1-2(7(8)9)4(6)10-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJLCFYMHSSKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406966
Record name 2,5-dibromo-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2160-51-2
Record name 2,5-dibromo-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,5-dibromothiophene (10.0 g, 0.0413 mol) was added in portions to nitric acid (38 mL) and concentrated sulfuric acid (75 mL) cooled at 0° C. with an ice bath. On complete addition, the reaction was removed from the cold bath and was stirred for 30 minutes before the reaction mixture was poured onto ice water (400 mL) and extracted with ethyl acetate. The organic layer was separated, dried (Na2SO4), concentrated under vacuum and the residue purified by silica gel chromatography to afford the title product as solid (1.6 g, 13.7% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Yield
13.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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